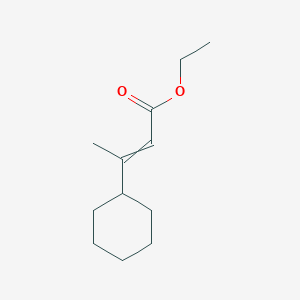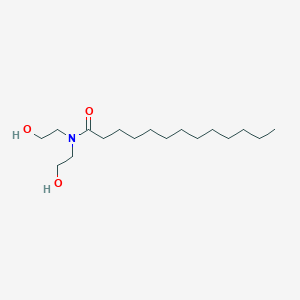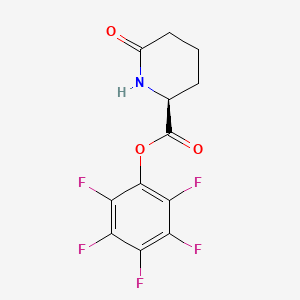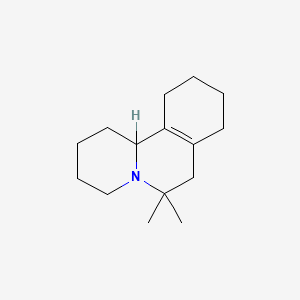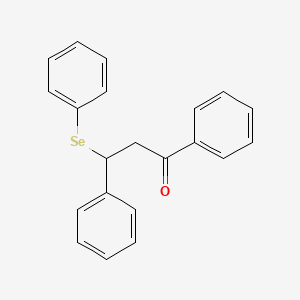
1,3-Diphenyl-3-(phenylselanyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is an organic compound that features a unique combination of phenyl and phenylselanyl groups attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one can be synthesized through a multi-step process involving the reaction of benzaldehyde, aniline, and acetophenone in the presence of a catalyst. One method involves the use of ionic liquids and supercritical carbon dioxide (scCO2) to accelerate the Mannich reaction, resulting in high yields of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-3-(phenylselanyl)propan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-3-(phenylselanyl)propan-1-one involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). The compound acts as a selective COX-2 inhibitor, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-3-(phenylamino)propan-1-one: Another COX-2 inhibitor with similar biological activity.
3,3-Diphenyl-1-propanol: A related compound with different functional groups and applications.
1,3-Diphenyl-1,3-propanedione: Known for its use in organic synthesis and as a heat stabilizer.
Uniqueness
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
76618-48-9 |
|---|---|
Molekularformel |
C21H18OSe |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
1,3-diphenyl-3-phenylselanylpropan-1-one |
InChI |
InChI=1S/C21H18OSe/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI-Schlüssel |
JQBZBSARNPHFGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
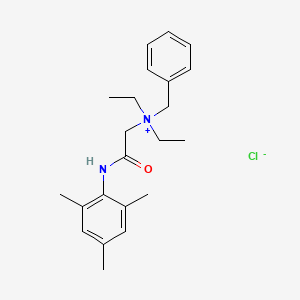


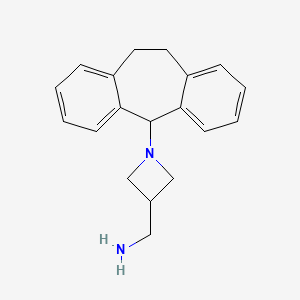
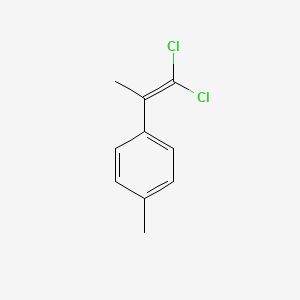
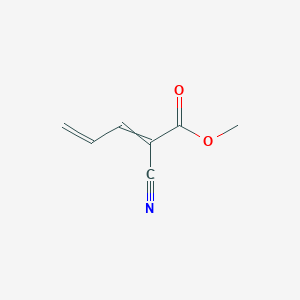
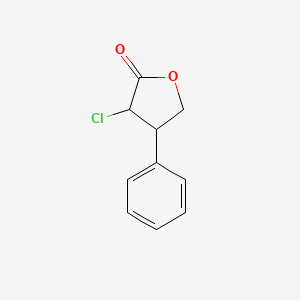
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

